N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-2-(2-thienyl)acetamide
Description
Properties
IUPAC Name |
N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-28-20-7-3-2-6-18(20)19-8-9-21(25-24-19)26-12-10-16(11-13-26)23-22(27)15-17-5-4-14-29-17/h2-9,14,16H,10-13,15H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYDGWMJBIIXBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)NC(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-2-(2-thienyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyridazine Ring: Starting with a suitable precursor, such as 2-methoxybenzaldehyde, which undergoes a condensation reaction with hydrazine to form the pyridazine ring.
Piperidine Ring Formation: The pyridazine intermediate is then reacted with a piperidine derivative under controlled conditions to form the piperidine ring.
Thienyl Acetamide Addition: Finally, the thienyl acetamide moiety is introduced through an acylation reaction, often using thienyl acetic acid and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields and purity. This includes using continuous flow reactors for better control over reaction parameters and employing purification techniques like recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-2-(2-thienyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic properties due to its heterocyclic structure.
Mechanism of Action
The mechanism of action of N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-2-(2-thienyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural Analogues in Acetamide Derivatives
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
Pyridazine vs. Benzothiazole Cores :
- The target compound’s pyridazine core (electron-deficient heterocycle) may enhance binding to enzymes like kinases compared to benzothiazole derivatives, which are bulkier and more lipophilic .
- Benzothiazole analogs (e.g., N-(6-fluorobenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide) prioritize metabolic stability due to reduced susceptibility to oxidative degradation .
Substituent Effects: Thienyl vs. Halogenation: Bromine in N-(4-bromophenyl)-2-(2-thienyl)acetamide improves crystallinity but may reduce solubility compared to the target compound’s methoxy group .
Complex Hybrid Structures :
- The antineoplastic compound in integrates a thiadiazole ring and trifluoromethoxy group, which likely enhance DNA intercalation or topoisomerase inhibition compared to the target’s simpler acetamide side chain .
Pharmacokinetic and Physicochemical Properties
A comparative analysis of molecular properties (estimated where data is unavailable):
| Property | Target Compound | N-(4-Bromophenyl)-2-(2-thienyl)acetamide | N-(6-Fluorobenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide |
|---|---|---|---|
| Molecular Weight | ~450 g/mol | ~320 g/mol | ~370 g/mol |
| LogP (Lipophilicity) | ~3.5 | ~2.8 | ~4.2 |
| Hydrogen Bond Acceptors | 6 | 3 | 5 |
- Fluorinated benzothiazole derivatives exhibit superior LogP, favoring blood-brain barrier penetration .
Patent and Research Trends
- Pyridazine-Piperidine Scaffolds : Frequently claimed in patents for CNS and oncology targets due to their modularity (e.g., ) .
- Thienyl vs. Thiadiazole : Thienyl groups are prioritized in early-stage discovery for synthetic accessibility, while thiadiazoles appear in later-stage antineoplastic candidates .
Biological Activity
N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-2-(2-thienyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure
The molecular formula of this compound is . Its structure includes a piperidine ring, a pyridazine moiety, and a thienyl group, which are crucial for its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 390.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, pyrazole derivatives have shown potent inhibitory effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. Notably, the combination of these derivatives with doxorubicin has demonstrated a synergistic effect, enhancing cytotoxicity and promoting apoptosis in cancer cells .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Piperidine derivatives have been reported to exhibit moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus . The presence of the thienyl group is hypothesized to enhance these effects.
Anti-inflammatory Properties
In addition to its antitumor and antimicrobial activities, compounds with similar structures have been investigated for anti-inflammatory effects. Studies suggest that derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models, indicating their potential as therapeutic agents for inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Research has shown that modifications in the piperidine and pyridazine rings can significantly alter the compound's potency and selectivity against specific biological targets. For instance:
- Substituents on the pyridazine ring : Variations in substituents can enhance interaction with target proteins involved in tumor growth.
- Piperidine modifications : Changes in the piperidine structure may improve solubility and bioavailability.
Case Study 1: Anticancer Efficacy
A study published in 2018 evaluated the anticancer efficacy of several pyrazole derivatives similar to this compound against human breast cancer cell lines. The results demonstrated that specific modifications led to enhanced cytotoxic effects compared to standard treatments .
Case Study 2: Antimicrobial Activity Assessment
In another study focusing on antimicrobial activity, various derivatives were tested against common bacterial strains. The results indicated that certain modifications resulted in significant antimicrobial efficacy, particularly against resistant strains of Staphylococcus aureus .
Q & A
Basic: What are the standard synthetic routes and critical reaction conditions for synthesizing this compound?
Answer:
The synthesis typically involves multi-step organic reactions:
Coupling of pyridazine and piperidine moieties : A Suzuki-Miyaura coupling may link the 2-methoxyphenyl group to the pyridazine ring under palladium catalysis .
Introduction of the thienyl-acetamide group : A nucleophilic substitution or amidation reaction attaches the 2-thienylacetamide to the piperidine nitrogen .
Key conditions :
- Solvents : Use polar aprotic solvents (e.g., DMF, acetonitrile) for coupling reactions.
- Temperature : Controlled heating (60–100°C) ensures reactivity without decomposition .
- Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling steps .
Purification : Column chromatography or recrystallization ensures ≥95% purity .
Basic: Which spectroscopic and analytical techniques confirm its structural identity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., methoxy protons at ~3.8 ppm, thienyl protons at 6.5–7.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₂H₂₄N₄O₂S) .
- Infrared Spectroscopy (IR) : Confirms carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
- HPLC : Assesses purity (>95%) using reverse-phase C18 columns .
Advanced: How can conflicting spectral data during structural elucidation be resolved?
Answer:
- Cross-validation : Combine NMR, MS, and X-ray crystallography (if single crystals are obtained). For example, SHELX software refines crystallographic data to resolve ambiguities in bond angles or stereochemistry .
- Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts or optimizes 3D geometry, aligning with experimental data .
- Isotopic labeling : Use deuterated analogs to distinguish overlapping proton signals in complex regions (e.g., piperidine ring protons) .
Advanced: What strategies improve synthetic yield and purity in large-scale synthesis?
Answer:
- Solvent optimization : Replace DMF with less toxic solvents (e.g., THF) to enhance reaction efficiency and ease of purification .
- Catalyst screening : Test Pd catalysts (e.g., XPhos vs. SPhos) to reduce side reactions in coupling steps .
- Microwave-assisted synthesis : Accelerate reaction times (e.g., 30 minutes vs. 12 hours) for steps like amidation, improving yield by 15–20% .
- In-line analytics : Use FTIR or LC-MS to monitor intermediate formation and adjust conditions dynamically .
Advanced: How can researchers design experiments to evaluate its biological activity and mechanism of action?
Answer:
- Target identification : Perform kinase inhibition assays or receptor binding studies (e.g., GPCR panels) to identify primary targets .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified thienyl or methoxyphenyl groups to pinpoint critical pharmacophores .
- In vitro models : Test cytotoxicity (via MTT assay) and metabolic stability (using liver microsomes) to prioritize lead candidates .
- Mechanistic studies : Use CRISPR-Cas9 knockout models or fluorescence polarization assays to validate target engagement .
Advanced: How can computational methods predict physicochemical properties relevant to drug development?
Answer:
- LogP calculation : Tools like XlogP3 predict hydrophobicity (e.g., XlogP ~2.6 for similar acetamide derivatives), guiding solubility optimization .
- Topological Polar Surface Area (TPSA) : TPSA >80 Ų (common for acetamides) suggests low blood-brain barrier penetration, validated via PAMPA assays .
- Molecular dynamics simulations : Model binding to target proteins (e.g., kinases) to prioritize analogs with improved affinity .
Advanced: What experimental approaches address stability issues under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 10), and oxidative (H₂O₂) conditions, monitoring degradation via HPLC .
- Lyophilization : Stabilize the compound as a lyophilized powder if hydrolytic degradation is observed in aqueous buffers .
- Prodrug design : Modify the acetamide group to ester prodrugs to enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
